Distinct Double-Demethylation Structural Identity Differentiates 7,32-Di-O-demethyl-rapamycin from Rapamycin and Mono-Demethyl Impurities
7,32-Di-O-demethyl-rapamycin possesses a molecular formula of C₄₉H₇₅NO₁₃ and a monoisotopic mass distinct from rapamycin (C₅₁H₇₉NO₁₃, MW 913.57) and single-demethylation impurities such as 32-O-desmethylrapamycin (C₅₀H₇₇NO₁₃, MW 899.55) and 7-O-desmethylrapamycin (C₅₀H₇₇NO₁₃, MW 899.55) [1]. This structural difference results from the formal removal of two methyl groups at the C-7 and C-32 methoxy positions, confirmed by ¹H and ¹³C NMR chemical shift assignments and MS fragmentation analysis, as exemplified by the structural elucidation workflow applied to closely related rapamycin congeners [2]. The compound is explicitly claimed as 7,29-desmethyl rapamycin in U.S. Patent 5,093,338 [3].
| Evidence Dimension | Molecular Formula and Monoisotopic Mass |
|---|---|
| Target Compound Data | C₄₉H₇₅NO₁₃ (MW difference –2 × CH₂ vs. parent) |
| Comparator Or Baseline | Rapamycin: C₅₁H₇₉NO₁₃; 32-O-Desmethylrapamycin: C₅₀H₇₇NO₁₃ |
| Quantified Difference | ΔMW = –28 Da from rapamycin; –14 Da from mono-demethyl impurities |
| Conditions | Structural analysis by high-resolution mass spectrometry and NMR spectroscopy |
Why This Matters
The unique molecular formula and mass defect directly impact chromatographic selectivity (UPLC/HPLC), MS/MS fragmentation fingerprints, and quantitation ion selection, making this compound indispensable as a system suitability marker and impurity calibrator in compendial method development.
- [1] PubChem Compound Summary for CID 5284616, Rapamycin; CID for 32-O-Desmethylrapamycin. National Center for Biotechnology Information. View Source
- [2] R. D. Woodyer et al., 'Identification of novel rapamycin derivatives as low-level impurities in active pharmaceutical ingredients,' J. Antibiot., vol. 64, pp. 649–654, 2011. View Source
- [3] Luengo, J. I. U.S. Patent No. 5,093,338. Washington, DC: U.S. Patent and Trademark Office, 1992. View Source
